molecular formula C6H7N3O B112148 2-(Methylamino)pyrimidine-4-carbaldehyde CAS No. 180869-39-0

2-(Methylamino)pyrimidine-4-carbaldehyde

Cat. No.: B112148
CAS No.: 180869-39-0
M. Wt: 137.14 g/mol
InChI Key: HGTHYMOKILRDHL-UHFFFAOYSA-N
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Description

2-(Methylamino)pyrimidine-4-carbaldehyde is an organic compound with a pyrimidine ring substituted with a methylamino group at the 2-position and an aldehyde group at the 4-position. This compound is of significant interest due to its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)pyrimidine-4-carbaldehyde typically involves the reaction of 2-aminopyrimidine with formaldehyde and a methylating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium bicarbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Methylamino)pyrimidine-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of pyrimidine-based pharmaceuticals.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism by which 2-(Methylamino)pyrimidine-4-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis. In cancer research, it may inhibit specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • 2-Aminopyrimidine-4-carbaldehyde
  • 2-(Dimethylamino)pyrimidine-4-carbaldehyde
  • 2-(Ethylamino)pyrimidine-4-carbaldehyde

Comparison: 2-(Methylamino)pyrimidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-(methylamino)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-7-6-8-3-2-5(4-10)9-6/h2-4H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTHYMOKILRDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621402
Record name 2-(Methylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180869-39-0
Record name 2-(Methylamino)-4-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180869-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10621402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Methylaminopyrimidine-4-carboxaldehyde (I-11) was synthesized in a similar manner to 2-aminopyrimidine-4-carboxaldehyde (I-9, procedure I). Reaction of crude 2-methylaminopyrimidine-4-carboxaldehyde dimethyl acetal (I-10) from procedure J provided 1.7 g (30% from dimethylformamide dimethyl acetal) of 2-methylaminopyrimidine-4-carboxaldehyde (I-11) as dark brown foam.
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Synthesis routes and methods II

Procedure details

(4-Dimethoxymethyl-pyrimidin-2-yl)-methylamine (Step A, 3.60 g, 19.6 mmol) and 3 N HCl (14.4 mL, 43.2 mmol) were combined and stirred at 48° C. for 17 h. After cooling to RT, 4.3 g of NaHCO3 was added in portions. The mixture was extracted with EtOAc, the combined organic portions were dried over MgSO4, filtered, and condensed to give the titled compound as a yellow solid. MS (ES+): 138.3 (M+H)+. Calc'd for C6H7N3O-137.14.
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3.6 g
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14.4 mL
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4.3 g
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